Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a seven-membered oxaspiro ring is fused to a nonane ring system. The presence of an aminomethyl group and a carboxylate ester functional group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the aminomethyl and ester groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. Subsequent functionalization steps introduce the aminomethyl and ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
Methyl 2-(aminomethyl)-7-oxaspiro[35]nonane-2-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-9(13)11(8-12)6-10(7-11)2-4-15-5-3-10/h2-8,12H2,1H3 |
InChI Key |
YKPSTTBOKOQJDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCOCC2)CN |
Origin of Product |
United States |
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